molecular formula C10H8ClNO2 B2356123 5-chloro-7-methyl-1H-indole-2-carboxylic acid CAS No. 15936-74-0

5-chloro-7-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2356123
CAS No.: 15936-74-0
M. Wt: 209.63
InChI Key: KCHVBNGYTXIUNL-UHFFFAOYSA-N
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Description

5-chloro-7-methyl-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . This compound belongs to the class of organic compounds known as indolecarboxamides and derivatives .


Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers due to their potential pharmaceutical applications . The synthesis of this compound involves the intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring with a carboxylic acid group at the 2-position and a chlorine atom at the 5-position .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Molecular Docking Studies : A series of compounds including 5-chloro-7-methyl-1H-indole-2-carboxylic acid were synthesized and characterized. Molecular docking studies were carried out to predict binding interactions with the target protein EGFR (G. Ganga Reddy et al., 2022).

Pharmaceutical Intermediates

  • Key Intermediate in HIV NNRTI Preparation : A synthetic preparation described the creation of a key intermediate, relevant to phosphoindole inhibitors of HIV, involving a variant of this compound (B. Mayes et al., 2010).
  • Pesticide Indoxacarb Intermediate : 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, an intermediate of pesticide Indoxacarb, was synthesized using a method involving a derivative of this compound (Li-Xia Jing, 2012).

Biocatalytic Synthesis

  • Whole-Cell Biocatalytic Synthesis : Bacillus cereus WZZ006 strain was used for the biocatalytic synthesis of (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, an indoxacarb intermediate, demonstrating the potential of biocatalysis in the synthesis of complex organic compounds (Yinjun Zhang et al., 2019).

Spectroscopic and Computational Studies

  • Spectroscopic Profiling : Methyl 5-methoxy-1H-indole-2-carboxylate, a variant of this compound, underwent spectroscopic (FT-IR, FT-Raman, UV, NMR) and computational studies, contributing to the understanding of its structural and electronic nature, which is crucial for the development of biologically active molecules (M. S. Almutairi et al., 2017).

Manufacturing Synthesis

  • Large-Scale Manufacturing Synthesis : The large-scale manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, related to this compound, was explored, demonstrating the feasibility of large-scale production under optimized conditions (Yun-Sheng Huang et al., 2010).

Safety and Hazards

5-chloro-7-methyl-1H-indole-2-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the hazard statements .

Future Directions

The future directions for research on 5-chloro-7-methyl-1H-indole-2-carboxylic acid could involve further investigation of its synthesis, chemical reactions, and mechanism of action. It could also involve exploration of its potential applications in the treatment of various disorders .

Properties

IUPAC Name

5-chloro-7-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHVBNGYTXIUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-74-0
Record name 5-chloro-7-methyl-1H-indole-2-carboxylic acid
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